Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Overview
Description
“Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt” is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields such as organic synthesis, pharmaceuticals, and dye synthesis. It is also known as C.I. Mordant Yellow 26, tetrasodium salt .
Physical And Chemical Properties Analysis
This compound is dark yellow and soluble in water for yellow. It is slightly soluble in Etanol and Cellosolve and Acetone, and insoluble in other organic solvents . In concentrated sulfuric acid, it turns to red light yellow to orange, and after dilution, it turns to light green light yellow . In concentrated nitric acid, it forms a yellow solution .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay, a method for determining antioxidant capacity, utilizes reaction pathways involving coupling adducts with antioxidants, indicating a complex interplay between various compounds and the ABTS radical cation. This methodology underscores the intricate mechanisms by which antioxidants interact with reactive species, providing a framework for evaluating the antioxidant potential of various substances, including potentially benzoic acid derivatives (Ilyasov et al., 2020).
Synthetic Protocols in Organic Chemistry
Synthetic protocols for producing 6H-benzo[c]chromen-6-ones, which share structural motifs with the compound , involve reactions like Suzuki coupling and lactonization. These processes highlight the diverse synthetic routes available for constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Mazimba, 2016).
Environmental Remediation and Organic Pollutant Degradation
The use of redox mediators in conjunction with oxidoreductive enzymes for treating organic pollutants demonstrates the potential for employing complex organic compounds in environmental remediation efforts. These methodologies focus on enhancing the degradation efficiency of recalcitrant compounds, suggesting a possible application area for derivatives of benzoic acid in improving wastewater treatment processes (Husain & Husain, 2007).
Advanced Oxidation Processes for Compound Degradation
A review of advanced oxidation processes (AOPs) for the degradation of acetaminophen provides insights into the kinetics, mechanisms, and by-products of AOPs, highlighting the importance of understanding chemical reactivity and degradation pathways in environmental sciences. This area of research may be relevant for studying the environmental fate and treatment of complex benzoic acid derivatives (Qutob et al., 2022).
properties
IUPAC Name |
tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O12S2.4Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;;;;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNXOXCTOLGHIJ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4Na4O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064151 | |
Record name | Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt | |
CAS RN |
6232-49-1 | |
Record name | Benzoic acid, 3,3'-((2,2'-disulfo(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(6-hydroxy-, sodium salt (1:4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 5,5'-[(2,2'-disulphonato[1,1'-biphenyl]-4,4'-diyl)bis(azo)]disalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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